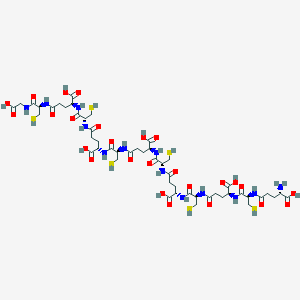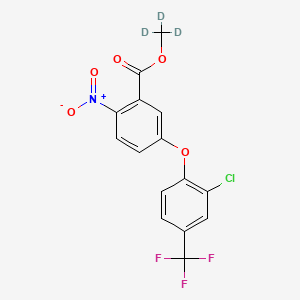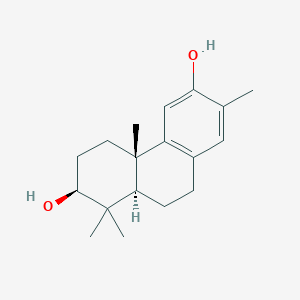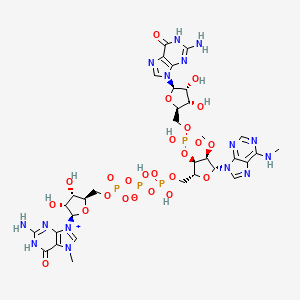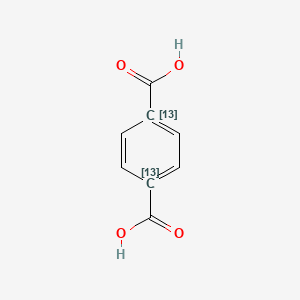
(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid is a compound of interest in organic chemistry due to its unique structure and properties. This compound is a derivative of cyclohexa-1,3,5-triene, also known as benzene, with carboxylic acid groups at the 1 and 4 positions and carbon-13 isotopes at the same positions. The presence of these isotopes makes it valuable for various research applications, including studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid typically involves the introduction of carbon-13 isotopes into the benzene ring followed by the addition of carboxylic acid groups. One common method involves the use of cyclohexa-1,3,5-triene as a starting material, which undergoes isotopic labeling through a series of reactions. The labeled compound is then subjected to carboxylation reactions to introduce the carboxylic acid groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid groups to other functional groups such as alcohols.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic pathways.
Industry: Applied in the synthesis of advanced materials and as a precursor for other specialized compounds.
Mechanism of Action
The mechanism by which (1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid exerts its effects depends on the specific application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace the flow of carbon atoms. The labeled carbon atoms serve as markers, providing insights into the dynamics of biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,3,5-triene-1,4-dicarboxylic acid: Similar structure but without the carbon-13 isotopes.
Benzene-1,4-dicarboxylic acid:
Cyclohexa-1,3,5-triene derivatives: Various derivatives with different functional groups and isotopic compositions.
Uniqueness
The uniqueness of (1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid lies in its isotopic labeling, which makes it particularly valuable for research applications involving isotopic tracing and labeling. This allows for detailed studies of reaction mechanisms, metabolic pathways, and other processes that require precise tracking of carbon atoms .
Properties
Molecular Formula |
C8H6O4 |
|---|---|
Molecular Weight |
168.12 g/mol |
IUPAC Name |
(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i5+1,6+1 |
InChI Key |
KKEYFWRCBNTPAC-MPOCSFTDSA-N |
Isomeric SMILES |
C1=C[13C](=CC=[13C]1C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


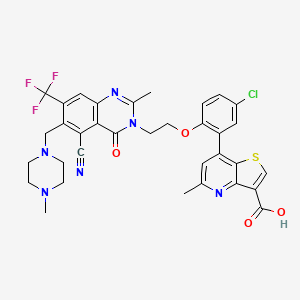
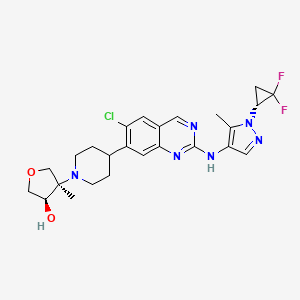
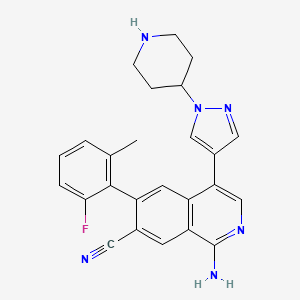
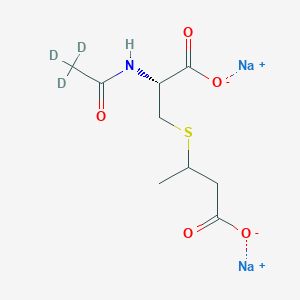
![methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate](/img/structure/B12412915.png)
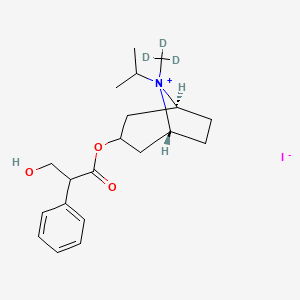
![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)
